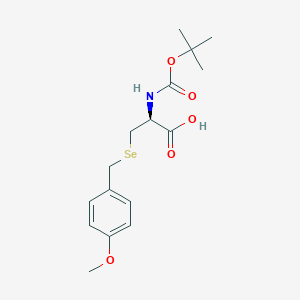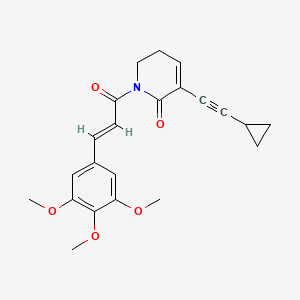
(E)-3-(Cyclopropylethynyl)-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(Cyclopropylethynyl)-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one is a complex organic compound that features a unique combination of functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(Cyclopropylethynyl)-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one typically involves multiple steps:
Formation of the Cyclopropylethynyl Group: This can be achieved through a cyclopropanation reaction followed by an alkynylation.
Synthesis of the 3-(3,4,5-Trimethoxyphenyl)acryloyl Group: This involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate acylating agent.
Coupling of the Two Fragments: The final step involves coupling the cyclopropylethynyl group with the 3-(3,4,5-trimethoxyphenyl)acryloyl group under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(Cyclopropylethynyl)-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, acids, and bases are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-3-(Cyclopropylethynyl)-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential biological activity. Compounds with similar structures have been investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties.
Medicine
In medicinal chemistry, this compound might be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (E)-3-(Cyclopropylethynyl)-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(Cyclopropylethynyl)-1-(3-(3,4,5-trimethoxyphenyl)acryloyl)-5,6-dihydropyridin-2(1H)-one: Unique due to its combination of cyclopropylethynyl and trimethoxyphenyl groups.
This compound: Similar compounds might include those with variations in the cyclopropylethynyl or trimethoxyphenyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H23NO5 |
|---|---|
Poids moléculaire |
381.4 g/mol |
Nom IUPAC |
5-(2-cyclopropylethynyl)-1-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-2,3-dihydropyridin-6-one |
InChI |
InChI=1S/C22H23NO5/c1-26-18-13-16(14-19(27-2)21(18)28-3)9-11-20(24)23-12-4-5-17(22(23)25)10-8-15-6-7-15/h5,9,11,13-15H,4,6-7,12H2,1-3H3/b11-9+ |
Clé InChI |
QJMFPDBBSFMUCX-PKNBQFBNSA-N |
SMILES isomérique |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC=C(C2=O)C#CC3CC3 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC=C(C2=O)C#CC3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dichloro-6-(4-methoxybenzyl)-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one](/img/structure/B15250474.png)
![1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone](/img/structure/B15250479.png)
![6-Methyl-4-phenyl[2,2'-bipyridine]-5-carbonitrile](/img/structure/B15250481.png)
![disodium;2-[[(2R,3S,4S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]acetate](/img/structure/B15250486.png)
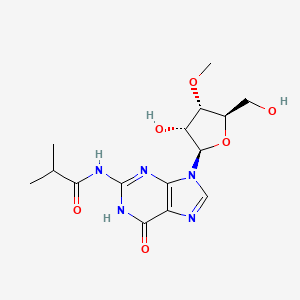
![L-Lysinamide, N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N6-[(phenylmethoxy)carbonyl]-L-lysyl-5-amino-2-methoxybenzoyl-N-[3-(aminocarbonyl)-](/img/structure/B15250497.png)
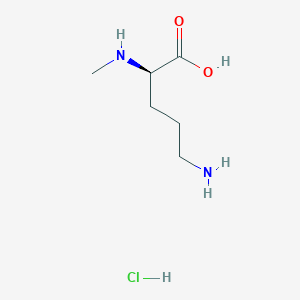

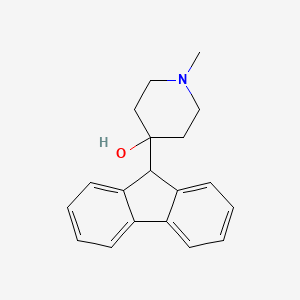
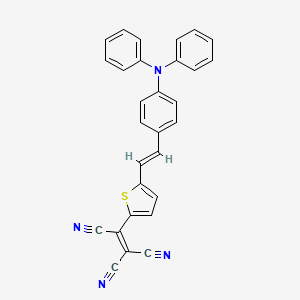
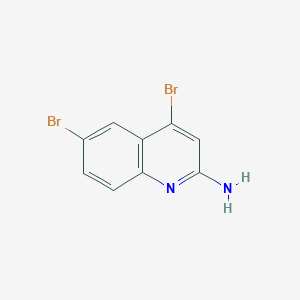
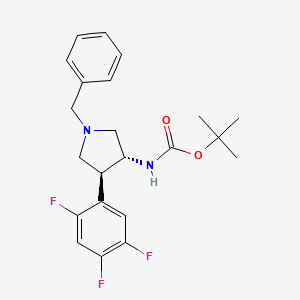
![Dibenzo[f,j]phenanthro[9,10-s]picene](/img/structure/B15250559.png)
